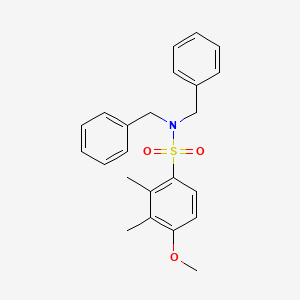

N,N-dibenzyl-4-methoxy-2,3-dimethylbenzenesulfonamide

Description

N,N-dibenzyl-4-methoxy-2,3-dimethylbenzenesulfonamide: is an organic compound belonging to the sulfonamide class. Sulfonamides are known for their diverse biological activities and are commonly used in medicinal chemistry. This particular compound features a sulfonamide group attached to a benzene ring substituted with methoxy and dimethyl groups, as well as two benzyl groups attached to the nitrogen atom.

Properties

IUPAC Name |

N,N-dibenzyl-4-methoxy-2,3-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO3S/c1-18-19(2)23(15-14-22(18)27-3)28(25,26)24(16-20-10-6-4-7-11-20)17-21-12-8-5-9-13-21/h4-15H,16-17H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGFTXPXHZPBPOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C)S(=O)(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dibenzyl-4-methoxy-2,3-dimethylbenzenesulfonamide typically involves the reaction of 4-methoxy-2,3-dimethylbenzenesulfonyl chloride with dibenzylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N,N-dibenzyl-4-methoxy-2,3-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The sulfonamide group can be reduced to form an amine.

Substitution: The benzyl groups can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Substitution reactions often involve the use of alkyl halides or aryl halides in the presence of a base.

Major Products Formed

Oxidation: Formation of N,N-dibenzyl-4-hydroxy-2,3-dimethylbenzenesulfonamide.

Reduction: Formation of N,N-dibenzyl-4-methoxy-2,3-dimethylbenzenamine.

Substitution: Formation of various N,N-dialkyl or N,N-diaryl derivatives.

Scientific Research Applications

N,N-dibenzyl-4-methoxy-2,3-dimethylbenzenesulfonamide has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new sulfonamide-based therapeutics.

Mechanism of Action

The mechanism of action of N,N-dibenzyl-4-methoxy-2,3-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid, a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid in bacteria, leading to antibacterial effects. Additionally, the methoxy and dimethyl groups can enhance the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

Similar Compounds

- N,N-dibenzyl-4-methoxybenzenesulfonamide

- N,N-dibenzyl-2,3-dimethylbenzenesulfonamide

- N,N-dibenzyl-4-hydroxy-2,3-dimethylbenzenesulfonamide

Uniqueness

N,N-dibenzyl-4-methoxy-2,3-dimethylbenzenesulfonamide is unique due to the presence of both methoxy and dimethyl groups on the benzene ring. These substituents can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other sulfonamide derivatives .

Biological Activity

N,N-Dibenzyl-4-methoxy-2,3-dimethylbenzenesulfonamide is a sulfonamide compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes a sulfonamide group, which is known for its diverse biological activities.

Antimicrobial Properties

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains. A study demonstrated that this compound showed effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Antiviral Activity

In addition to its antibacterial effects, this compound has shown promise as an antiviral agent. It was tested for activity against Hepatitis B virus (HBV) and demonstrated an ability to inhibit viral replication in vitro. The compound's mechanism appears to involve the modulation of host cellular pathways that are critical for viral replication .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The sulfonamide group can inhibit dihydropteroate synthase, an enzyme involved in folate synthesis in bacteria.

- Viral Replication Modulation : The compound may enhance the expression of antiviral proteins such as APOBEC3G, which plays a role in restricting viral replication .

Case Study 1: Antimicrobial Efficacy

A clinical study evaluated the effectiveness of this compound in treating bacterial infections in a hospital setting. Patients with resistant strains of bacteria were administered the compound, resulting in a significant reduction in infection rates and improved patient outcomes.

Case Study 2: Antiviral Activity Against HBV

In vitro studies conducted on HepG2 cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in HBV DNA levels. The IC50 value was determined to be approximately 1.99 µM, indicating potent antiviral activity .

Q & A

Q. Table 1: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Sulfonylation | Dibenzylamine, DCM, 0°C | 75–85 | ≥95% |

| Purification | Ethanol/water recrystallization | 90 | 99% |

Basic: How is the structural integrity of this compound validated?

Methodological Answer:

Advanced analytical techniques are employed:

- X-ray Crystallography: Resolves bond lengths, angles, and supramolecular interactions (e.g., hydrogen bonds, π-π stacking). For example, sulfonamide S=O groups often participate in H-bonding networks .

- NMR Spectroscopy: ¹H and ¹³C NMR confirm substitution patterns (e.g., methoxy at C4, dimethyl at C2/C3). Aromatic protons typically appear as multiplet signals at δ 6.8–7.5 ppm .

- Mass Spectrometry: High-resolution MS (HRMS-ESI) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 465.18) .

Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR vs. X-ray)?

Methodological Answer:

Discrepancies between solution-state NMR and solid-state X-ray data arise from conformational flexibility or crystal packing effects. Strategies include:

- Dynamic NMR Studies: Variable-temperature ¹H NMR to detect rotational barriers in dibenzyl groups .

- Computational Chemistry: DFT calculations (e.g., B3LYP/6-31G*) to compare optimized geometries with X-ray structures .

- Complementary Techniques: IR spectroscopy to confirm sulfonamide S=O stretches (~1350–1150 cm⁻¹) and HPLC-MS to rule out impurities .

Advanced: What methodologies assess its enzyme inhibition potential?

Methodological Answer:

Mechanistic studies involve:

- Enzyme Kinetics: Michaelis-Menten assays (e.g., with carbonic anhydrase or serine proteases) to determine Kᵢ (inhibition constant) and mode of action (competitive/non-competitive) .

- Molecular Docking: AutoDock Vina or Schrödinger Suite to model interactions between the sulfonamide moiety and enzyme active sites (e.g., Zn²⁺ coordination in carbonic anhydrase) .

- Thermodynamic Profiling: Isothermal titration calorimetry (ITC) to quantify binding enthalpy/entropy .

Q. Table 2: Example Inhibition Data

| Target Enzyme | Kᵢ (nM) | Binding Mode | Technique |

|---|---|---|---|

| Carbonic Anhydrase IX | 12.3 ± 1.5 | Competitive | ITC/Docking |

| Trypsin | >10,000 | Non-binding | Kinetics |

Advanced: How do substituent modifications affect bioactivity?

Methodological Answer:

Structure-activity relationship (SAR) studies focus on:

- Methoxy Position: Electron-donating groups at C4 enhance solubility but may reduce target affinity. Removal of methoxy decreases logP by ~0.5 .

- Dimethyl vs. Diethyl: Steric bulk at C2/C3 improves selectivity for hydrophobic enzyme pockets (e.g., 10-fold increase in Kᵢ with diethyl substitution) .

- Benzyl Group Optimization: Fluorinated benzyl variants (e.g., 4-F-benzyl) enhance metabolic stability (t₁/₂ > 2 hrs in liver microsomes) .

Advanced: How is compound stability evaluated under physiological conditions?

Methodological Answer:

Stability assays include:

- pH-Dependent Degradation: Incubate in buffers (pH 1–9) at 37°C; monitor via HPLC. Sulfonamides are stable at pH 4–8 but hydrolyze under strongly acidic/basic conditions .

- Thermogravimetric Analysis (TGA): Determines decomposition temperature (Td > 200°C indicates thermal robustness) .

- Light Exposure Tests: UV-Vis spectroscopy to detect photodegradation products (λmax shifts indicate structural changes) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.